molecular formula C13H8N2O7 B048165 Bis(4-nitrophenyl) carbonate CAS No. 5070-13-3

Bis(4-nitrophenyl) carbonate

Cat. No. B048165
CAS RN: 5070-13-3
M. Wt: 304.21 g/mol
InChI Key: ACBQROXDOHKANW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BNPC involves the reaction between bis(trichloromethyl) carbonate (BTC) and 4-nitrophenol (PNP), optimized by factors such as reaction temperature, catalyst, and feed ratio. Tetraethylammonium bromide, used as a phase transfer catalyst, significantly improves the interfacial diffusive reaction between BTC and PNP. Optimal synthesis conditions include the use of recoverable dichloromethane as a solvent, a specific ratio of BTC to NaOH to PNP, and a particular sodium hydroxide concentration, achieving yields up to 95.2% (L. Chao, 2009).

Molecular Structure Analysis

BNPC’s structure has been analyzed through kinetic studies and spectroscopic methods, revealing its reactivity and stability under various conditions. Its reactions with phenols in water show pseudo-first-order kinetics, indicating a concerted mechanism. The molecular structure facilitates specific chemical reactions due to its nitrophenyl groups (E. Castro et al., 2001).

Chemical Reactions and Properties

BNPC undergoes phenolysis reactions with a mechanism influenced by the substituents on the phenol and the nature of the carbonate group. It demonstrates distinct reactivity patterns towards phenols and secondary amines, influenced by electronic and steric factors. The presence of nitro groups affects its reactivity and the stability of reaction intermediates (E. Castro et al., 2014).

Physical Properties Analysis

The physical properties of BNPC, including melting point and IR spectra, have been characterized to ensure purity and identify the optimal conditions for its synthesis and application in further chemical processes. These properties are crucial for determining its suitability in specific chemical synthesis pathways and its storage and handling requirements (L. Chao, 2009).

Chemical Properties Analysis

The chemical behavior of BNPC, particularly its reactivity in phenolysis and aminolysis reactions, highlights its potential as an intermediate in organic synthesis. Its structure, featuring nitro groups, significantly influences its chemical properties, including reactivity towards different nucleophiles and the kinetics of these reactions. Understanding these properties is essential for its application in the synthesis of complex molecules and materials (E. Castro et al., 2001; E. Castro et al., 2014).

Scientific research applications

  • Kinetics and Mechanism Studies: It is utilized in the study of the kinetics and mechanism of the aminolysis of secondary alicyclic amines (Castro et al., 2014).

  • Battery Technology: Bis(4-nitrophenyl) carbonate is used as an additive in organic-liquid electrolytes for lithium-sulfur batteries to suppress polysulfide dissolution, contributing to safe and rapid plating/stripping of lithium metal with low impedance (Yang et al., 2019).

  • Polymer Synthesis: It plays a role in phase transfer catalysis for synthesizing poly(amide-carbonate)s and poly(amide-thiocarbonate)s (Tagle et al., 1997).

  • Synthesis of Bis-ureas: It is employed in the synthesis of bis-ureas through sequential amine addition in two steps (Turoczi et al., 2008).

  • Photolabile Protecting Group: Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, a derivative, is an efficient photolabile protecting group for aldehydes and ketones (Kantevari et al., 2005).

  • Leather Fungicides: It demonstrates effectiveness as a leather fungicide, potentially more advantageous than 4-nitrophenol (Dahl & Kaplan, 1960).

  • Larvicidal Activity: Exhibits promising larvicidal activity against Anopheles arabiensis, a mosquito species (Rao et al., 2017).

  • Non-isocyanate Polyurethane Synthesis: Bis(cyclic carbonate)s, related compounds, are used in synthesizing hydroxyl-functional polyurethanes without using toxic phosgene or isocyanates (Sheng et al., 2015).

  • Optimization of Synthesis: Research has been conducted to optimize its synthesis using recoverable dichloromethane, tetraethylammonium bromide, and a sodium hydroxide concentration of 17% for a 95.2% yield (Chao, 2009).

  • Nonlinear Optical Material: Bis(4-nitrophenyl) carbonate is studied for its nonlinear optical properties, with optimized geometry and a specific conformation of the carbonate group (Ramachandra et al., 2008).

  • Transesterification Chemistry: Used for preparing aromatic carbonates and polycarbonates via trans-esterification at or below ambient temperatures (Brunelle, 1991).

  • Phenolysis Studies: The phenolyses of bis(4-nitrophenyl) carbonate are studied as stepwise processes, important in understanding the formation of anionic tetrahedral intermediates (Castro et al., 2001).

properties

IUPAC Name

bis(4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQROXDOHKANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198755
Record name Bis(4-nitrophenyl)carbonate
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Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl) carbonate

CAS RN

5070-13-3
Record name Bis(4-nitrophenyl) carbonate
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Record name Bis(4-nitrophenyl)carbonate
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Record name Bis(4-nitrophenyl) carbonate
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Record name Bis(4-nitrophenyl)carbonate
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Record name Bis(p-nitrophenyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
576
Citations
TH Fife, DM McMahon - The Journal of Organic Chemistry, 1970 - ACS Publications
The rates of hydrolysis of o-(4-nitrophenylene) carbonate have been measured in H2O at 30. The values of &obsd for spontaneous hydrolysis are independent of pH from pH 1 to pH 7. …
Number of citations: 24 pubs.acs.org
EA Castro, M Angel, D Arellano… - The Journal of Organic …, 2001 - ACS Publications
The reactions of a homogeneous series of phenols with bis(4-nitrophenyl) carbonate (BNPC), bis(4-nitrophenyl) thionocarbonate (BNPTOC), and methyl 4-nitrophenyl thionocarbonate (…
Number of citations: 45 pubs.acs.org
D Narinesingh, T Ngo - Analytical letters, 1996 - Taylor & Francis
The hydroxyl groups carrying supports, Sepharose Cl-4B and Fractogel HW75F, were facilely activated under anhydrous conditions using bis(4-nitrophenyl) carbonate (BPNPC), a …
Number of citations: 7 www.tandfonline.com
TH Fife, JEC Hutchins… - Journal of the American …, 1972 - ACS Publications
The deacylation reactions of acylenzyme derivatives prepared by reaction of-chymotrypsin with bis (4-nitrophenyl) carbonate and o-(4-nitrophenylene) carbonate have been studied at …
Number of citations: 11 pubs.acs.org
EA Castro, ME Aliaga, M Gazitúa… - Journal of Physical …, 2014 - Wiley Online Library
The kinetics of the reactions of secondary alicyclic amines with bis(4‐nitrophenyl) carbonate (1), S‐(4‐nitrophenyl) O‐(4‐nitrophenyl) thiocarbonate (2) and S‐(4‐nitrophenyl) O‐(4‐…
Number of citations: 16 onlinelibrary.wiley.com
C Ravikumar, MPI Ramachandra… - Journal of Raman …, 2011 - Wiley Online Library
Fourier transform (FT)‐Raman and infrared (IR) spectra of the nonlinear optical (NLO) material bis(4‐nitrophenyl) carbonate were recorded and analyzed. The geometry, first …
PI Ramachandra, C Ravikumar… - AIP Conference …, 2008 - pubs.aip.org
NIR FT‐Raman and FT‐IR spectra of the non linear optic (NLO) material, Bis (4‐Nitrophenyl) carbonate (BNPC) have been recorded and analyzed. Ab initio quantum chemical …
Number of citations: 4 pubs.aip.org
VS Iyer, JC Sehra, S Sivaram - Die Makromolekulare Chemie …, 1993 - Wiley Online Library
Polycarbonates, in particular bisphenol-A polycarbonates, are prepared either by the interfacial phosgenation of 4, 4'-isopropylidenediphenol (bisphenol-A) or by the meltphase …
Number of citations: 5 onlinelibrary.wiley.com
EA Castro, M Gazitúa, JG Santos - The Journal of Organic …, 2005 - ACS Publications
The reactions of anilines with 4-nitrophenyl, 4-methylphenyl, and 4-chlorophenyl 4-nitrophenyl carbonates (BNPC, MPNPC and ClPNPC, respectively) are studied kinetically in 44 wt % …
Number of citations: 61 pubs.acs.org
IH Um, EY Kim, HR Park, SE Jeon - The Journal of Organic …, 2006 - ACS Publications
A kinetic study is reported for nucleophilic substitution reactions of 4-nitrophenyl phenyl carbonate (5) and 4-nitrophenyl phenyl thionocarbonate (6) with a series of primary amines. The …
Number of citations: 69 pubs.acs.org

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